N-ethyl-3-[(1E)-pent-1-en-1-yl]benzamide
Description
N-ethyl-3-[(1E)-pent-1-en-1-yl]benzamide is a benzamide derivative characterized by an ethyl group attached to the amide nitrogen and a pentenyl substituent at the 3-position of the benzene ring. The (1E)-pent-1-en-1-yl group introduces stereoelectronic effects due to its trans-configuration, influencing reactivity and intermolecular interactions. Benzamides are widely studied for their pharmacological, catalytic, and material science applications, with structural variations modulating properties such as solubility, bioactivity, and synthetic utility .
Properties
IUPAC Name |
N-ethyl-3-[(E)-pent-1-enyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-3-5-6-8-12-9-7-10-13(11-12)14(16)15-4-2/h6-11H,3-5H2,1-2H3,(H,15,16)/b8-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEAWSSIEHWJQO-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC1=CC(=CC=C1)C(=O)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/C1=CC(=CC=C1)C(=O)NCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural motifs with N-ethyl-3-[(1E)-pent-1-en-1-yl]benzamide:
Key Observations :
Comparison :
Key Findings :
Spectroscopic and Analytical Data
Spectroscopic profiles highlight substituent-driven variations:
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